REACTION_CXSMILES
|
[C:1]([OH:5])(=O)[CH:2]=[CH2:3].[C:6]1([CH3:12])[CH:11]=CC=C[CH:7]=1>>[C:6]([C:3]1[CH:2]=[C:1]([OH:5])[CH:3]=[CH:2][C:1]=1[OH:5])([CH3:7])([CH3:11])[CH3:12]
|
Name
|
|
Quantity
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17.2 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
Then, after adding
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(O)C=CC(=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |